molecular formula C16H30O2 B14742013 Cyclopentaneundecanoic acid CAS No. 6053-49-2

Cyclopentaneundecanoic acid

Cat. No.: B14742013
CAS No.: 6053-49-2
M. Wt: 254.41 g/mol
InChI Key: NYPUDXUXLBGPAZ-UHFFFAOYSA-N
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Description

Cyclopentaneundecanoic acid is an organic compound with the molecular formula C₁₆H₃₀O₂ It is a fatty acid derivative characterized by a cyclopentane ring attached to an undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentaneundecanoic acid can be synthesized through several methods. One common approach involves the cyclization of α,ω-difatty acid alkyl esters. The reaction typically requires specific catalysts and controlled conditions to achieve high yields. For instance, the cyclization of ω-hydroxycarboxylic acid triglycerides can be catalyzed by solid acids like HZSM-5 zeolite .

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of its precursors, followed by cyclization reactions. The process may include steps like esterification, hydrogenation, and cyclization, utilizing various catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclopentaneundecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the cyclopentane ring into more oxidized forms, such as ketones or carboxylic acids.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclopentane ring, potentially leading to the formation of alcohols or alkanes.

    Substitution: Substitution reactions can introduce new functional groups into the cyclopentane ring or the undecanoic acid chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reagents such as bromine (Br₂) or chlorine (Cl₂) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives .

Comparison with Similar Compounds

Cyclopentaneundecanoic acid can be compared with other similar compounds, such as:

Properties

CAS No.

6053-49-2

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

11-cyclopentylundecanoic acid

InChI

InChI=1S/C16H30O2/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15/h15H,1-14H2,(H,17,18)

InChI Key

NYPUDXUXLBGPAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCCCCCCCCCC(=O)O

Origin of Product

United States

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